molecular formula C13H14N2O5S2 B6625074 Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate

Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate

Cat. No.: B6625074
M. Wt: 342.4 g/mol
InChI Key: OYVALNFUUWJDKB-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, followed by the introduction of the benzoate ester and sulfamoyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in antimicrobial and anticancer research.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and sulfamoyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

Methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-methoxy-4-(1,3-thiazol-4-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-19-12-5-10(3-4-11(12)13(16)20-2)22(17,18)15-6-9-7-21-8-14-9/h3-5,7-8,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVALNFUUWJDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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